Veliparib is a small molecule inhibitor that belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. It is a promising drug candidate that has shown potential in the treatment of various types of cancer. Veliparib has been extensively studied for its chemical structure, biological activity, and potential therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Veliparib dihydrochloride is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair. Veliparib dihydrochloride has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies and is currently being evaluated in clinical trials.
Batabulin sodium is a synthetic compound that belongs to the family of tubulin-binding agents. It is a potent microtubule destabilizer that has shown promising results in preclinical studies as an anticancer agent. Batabulin sodium is currently undergoing clinical trials for the treatment of various types of cancer. This paper aims to provide a comprehensive review of batabulin sodium, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges.
Cabazitaxel-d6 is a semi-synthetic derivative of the natural taxane, 10-deacetylbaccatin III, and is used as a chemotherapy drug for the treatment of metastatic castration-resistant prostate cancer. It is a deuterated form of cabazitaxel, which is a potent microtubule inhibitor that binds to the β-tubulin subunit of microtubules and inhibits their depolymerization. Cabazitaxel-d6 is a labeled compound that is used in pharmacokinetic studies to determine the metabolic fate of cabazitaxel in vivo.
Cemadotin is a synthetic compound that belongs to the class of tubulin inhibitors. It is a potent antimitotic agent that has shown promising results in preclinical studies as an anticancer drug. Cemadotin has a unique chemical structure that distinguishes it from other tubulin inhibitors.
Cevipabulin, also known as TT-232, is a synthetic compound that belongs to the family of tubulin inhibitors. It was first discovered by Taro Pharmaceuticals in 2004 and has since been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. This paper aims to provide a comprehensive review of cevipabulin, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
Cabazitaxel is a semi-synthetic taxane derivative that was approved by the FDA in 2010 for the treatment of metastatic castration-resistant prostate cancer (mCRPC). It is a microtubule inhibitor that binds to the β-tubulin subunit, leading to the stabilization of microtubules and inhibition of cell division. Cabazitaxel has shown promising results in clinical trials and is considered a second-line therapy for mCRPC patients who have failed docetaxel-based chemotherapy.
EHT-6706 is a novel microtubule-disrupting agent that targets the colchicine-binding site to inhibit tubulin polymerization. At low nM concentrations, EHT 6706 exhibits highly potent antiproliferative activity on more than 60 human tumor cell lines, even those described as being drug resistant. EHT 6706 also shows strong efficacy as a vascular-disrupting agent, since it prevents endothelial cell tube formation and disrupts pre-established vessels, changes the permeability of endothelial cell monolayers and inhibits endothelial cell migration. Genome-wide transcriptomic analysis of EHT 6706 effects on human endothelial cells shows that the antiangiogenic activity elicits gene deregulations of antiangiogenic pathways. These findings indicate that EHT 6706 is a promising tubulin-binding compound with potentially broad clinical antitumor efficacy.
E7974 is an analog of the sponge-derived anti-microtubule tripeptide hemiasterlin with antimitotic and potential antineoplastic activities. Hemiasterlin analog E7974 binds to the Vinca domain on tubulin, resulting in inhibition of tubulin polymerization and microtubule assembly; depolymerization of exsiting microtubules; inhibition of mitosis; and inhibition of cellular proliferation. This agent may have more affinity for the beta-3 tubulin isotype. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).